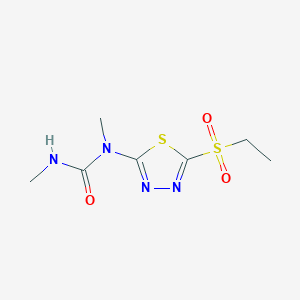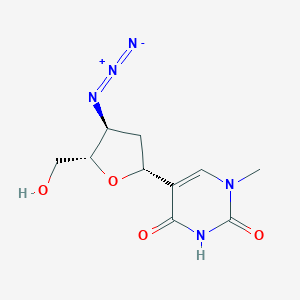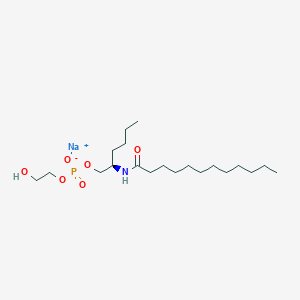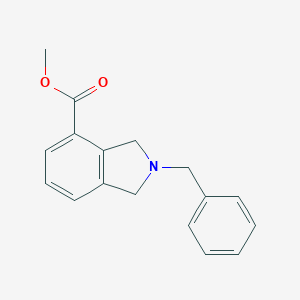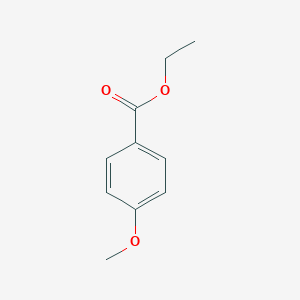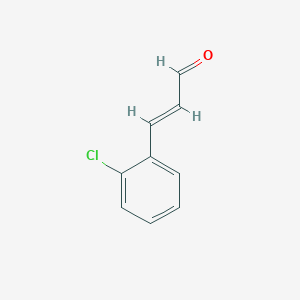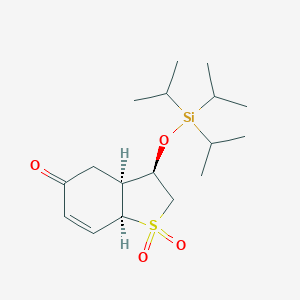
3-Triisopropylsiloxy-2,3,3a,7a-tetrahydrobenzo(b)thiophen-5(4H)-one 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Triisopropylsiloxy-2,3,3a,7a-tetrahydrobenzo(b)thiophen-5(4H)-one 1,1-dioxide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research.
Mechanism Of Action
The mechanism of action of 3-Triisopropylsiloxy-2,3,3a,7a-tetrahydrobenzo(b)thiophen-5(4H)-one 1,1-dioxide is not fully understood. However, it has been suggested that it may work by inhibiting the activity of certain enzymes or proteins that are involved in disease processes.
Biochemical And Physiological Effects
3-Triisopropylsiloxy-2,3,3a,7a-tetrahydrobenzo(b)thiophen-5(4H)-one 1,1-dioxide has been found to have a range of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit the growth of cancer cells, and improve cognitive function in animal models. Additionally, it has been found to have a neuroprotective effect, which may make it useful in the treatment of neurodegenerative disorders.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 3-Triisopropylsiloxy-2,3,3a,7a-tetrahydrobenzo(b)thiophen-5(4H)-one 1,1-dioxide in lab experiments is its potential to provide insights into the mechanisms of various diseases and disorders. Additionally, it has been found to be relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one limitation of using this compound is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
Future Directions
There are several potential future directions for research on 3-Triisopropylsiloxy-2,3,3a,7a-tetrahydrobenzo(b)thiophen-5(4H)-one 1,1-dioxide. One area of interest is the development of more efficient synthesis methods that can produce larger quantities of the compound. Additionally, further research is needed to fully elucidate its mechanism of action and to investigate its potential applications in the treatment of various diseases and disorders. Finally, studies focusing on the safety and toxicity of this compound are also needed to ensure that it can be used safely in scientific research.
Synthesis Methods
The synthesis of 3-Triisopropylsiloxy-2,3,3a,7a-tetrahydrobenzo(b)thiophen-5(4H)-one 1,1-dioxide involves the reaction of 2,3,3a,7a-tetrahydrobenzo(b)thiophene-5(4H)-one with triisopropylsilyl chloride in the presence of a base such as potassium carbonate. The resulting product is then oxidized with m-chloroperbenzoic acid to obtain the desired compound.
Scientific Research Applications
3-Triisopropylsiloxy-2,3,3a,7a-tetrahydrobenzo(b)thiophen-5(4H)-one 1,1-dioxide has been found to have potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit anti-cancer, anti-inflammatory, and anti-viral properties. Additionally, it has been investigated as a potential treatment for Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.
properties
CAS RN |
127486-98-0 |
|---|---|
Product Name |
3-Triisopropylsiloxy-2,3,3a,7a-tetrahydrobenzo(b)thiophen-5(4H)-one 1,1-dioxide |
Molecular Formula |
C17H30O4SSi |
Molecular Weight |
358.6 g/mol |
IUPAC Name |
(3R,3aS,7aS)-1,1-dioxo-3-tri(propan-2-yl)silyloxy-3,3a,4,7a-tetrahydro-2H-1-benzothiophen-5-one |
InChI |
InChI=1S/C17H30O4SSi/c1-11(2)23(12(3)4,13(5)6)21-16-10-22(19,20)17-8-7-14(18)9-15(16)17/h7-8,11-13,15-17H,9-10H2,1-6H3/t15-,16-,17-/m0/s1 |
InChI Key |
SRBPDRXRCOFPFO-ULQDDVLXSA-N |
Isomeric SMILES |
CC(C)[Si](C(C)C)(C(C)C)O[C@H]1CS(=O)(=O)[C@@H]2[C@H]1CC(=O)C=C2 |
SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC1CS(=O)(=O)C2C1CC(=O)C=C2 |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC1CS(=O)(=O)C2C1CC(=O)C=C2 |
synonyms |
3-triisopropylsiloxy-2,3,3a,7a-tetrahydrobenzo(b)thiophen-5(4H)-one 1,1-dioxide 3-TSTBTD |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



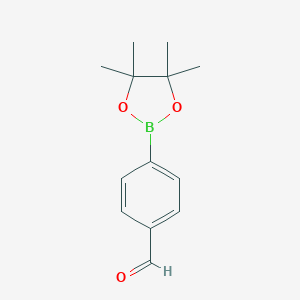

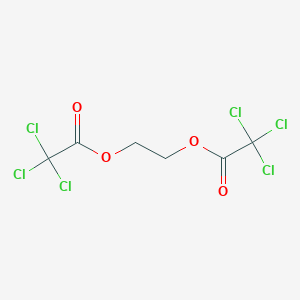
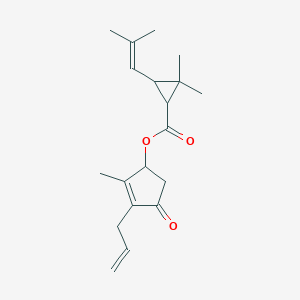
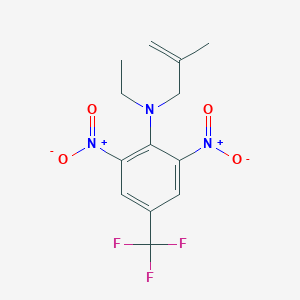
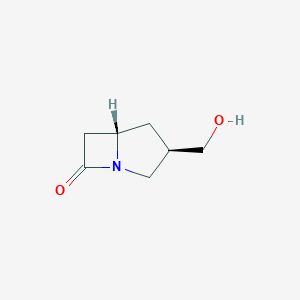
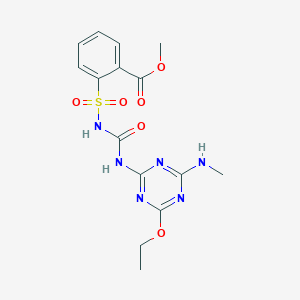
![tert-butyl N-(2-methyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate](/img/structure/B166124.png)
